2-(4-chloro-3-hydroxyphenyl)acetic acid

Beschreibung

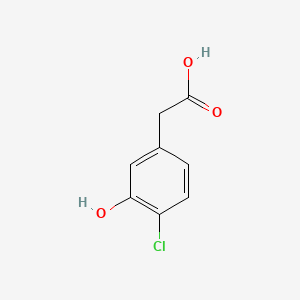

2-(4-chloro-3-hydroxyphenyl)acetic acid is a substituted derivative of phenylacetic acid and a member of the phenol (B47542) family. Its structure, featuring a chloro and a hydroxyl group on the phenyl ring, makes it a subject of interest in fields ranging from biochemistry to synthetic chemistry.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇ClO₃ nih.gov |

| Molecular Weight | 186.59 g/mol nih.gov |

| Synonyms | 4-chloro-3-hydroxyphenylacetic acid |

This compound is structurally derived from two fundamental organic molecules: phenol and phenylacetic acid. Phenol is an aromatic compound consisting of a hydroxyl group bonded to a phenyl ring, rendering it mildly acidic. chemimpex.com Phenylacetic acid is a carboxylic acid with a phenyl functional group attached to an acetic acid moiety. orgsyn.org It is a white solid with a honey-like odor that occurs naturally as a catabolite of phenylalanine. sigmaaldrich.com

The chemical properties of this compound are influenced by these parent structures. The carboxylic acid group imparts acidic properties, while the phenolic hydroxyl group also contributes to its acidity, though to a lesser extent. The presence of a chlorine atom on the aromatic ring further modifies the electronic properties of the molecule, influencing its reactivity and interactions. This substitution is critical in defining its specific chemical behavior compared to unsubstituted phenylacetic acid or its other isomers.

The primary documented route to synthesizing this compound is through microbial transformation. nih.gov Research has shown that the bacterium Pseudomonas spec. CBS 3 can convert 4-chlorophenylacetic acid into 4-chloro-3-hydroxyphenylacetic acid through the action of monooxygenases. nih.govchemsrc.com This biotransformation represents a significant finding in the field of green chemistry, offering a potential enzymatic pathway for the synthesis of this specific hydroxylated compound.

While extensive applications for this compound itself are not widely documented, its isomers serve as important precursors in various industries. For instance, the related compound 3-chloro-4-hydroxyphenylacetic acid is utilized as an intermediate in the synthesis of herbicides and has been explored for its potential in developing anti-inflammatory and analgesic agents. chemimpex.com Furthermore, a patented method describes the synthesis of the valuable pharmaceutical intermediate 4-hydroxyphenylacetic acid, which starts from o-chlorophenol and proceeds through the intermediate 3-chloro-4-hydroxyphenylacetic acid. google.comthegoodscentscompany.com This highlights the general importance of chlorinated hydroxyphenylacetic acids as building blocks in advanced organic synthesis. The development of efficient synthetic routes, such as the aforementioned microbial pathway, could position this compound as a valuable precursor for novel bioactive molecules.

Current research involving this compound is primarily situated within the study of microbial metabolism of pollutants. The formation of this compound by Pseudomonas spec. CBS 3 is part of a broader investigation into how microorganisms degrade chlorinated aromatic compounds. nih.gov Interestingly, while this bacterium can produce 4-chloro-3-hydroxyphenylacetic acid, it is unable to use it as a sole carbon source, indicating that it is a metabolic byproduct rather than an intermediate in a complete degradation pathway. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-chloro-3-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTRVMKQVDAYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209149 | |

| Record name | 4-Chloro-3-hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60397-70-8 | |

| Record name | 4-Chloro-3-hydroxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060397708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-3-hydroxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 4 Chloro 3 Hydroxyphenyl Acetic Acid and Its Analogs

Established Multi-Step Synthesis Pathways

Traditional synthetic routes to 2-(4-chloro-3-hydroxyphenyl)acetic acid often involve multi-step sequences that have been well-documented in chemical literature. These pathways typically rely on classical organic reactions to build the target molecule from simpler, commercially available starting materials.

Chlorination and Hydroxylation Strategies on Phenylacetic Acid Scaffolds

One established approach involves the direct functionalization of a phenylacetic acid scaffold. This strategy focuses on the introduction of the chloro and hydroxyl groups onto the phenyl ring at the desired positions. The synthesis of related compounds, such as 2-chloro-N-(3-hydroxyphenyl)acetamide, has been achieved through the chloroacetylation of aminophenols. neliti.com For instance, the reaction of m-aminophenol with chloroacetyl chloride in the presence of a base like potassium carbonate in a suitable solvent such as tetrahydrofuran (B95107) yields the corresponding N-acylated product. neliti.com While this example illustrates a method for introducing a chloroacetyl group, similar principles of electrophilic aromatic substitution can be applied to introduce a chlorine atom onto a pre-existing hydroxyphenylacetic acid derivative, followed by other necessary transformations.

Approaches Involving Phenol (B47542) and Glyoxylic Acid Derivatives

A significant and well-established pathway to synthesize analogs of this compound, specifically 4-hydroxyphenylacetic acid, involves the reaction of a phenol derivative with glyoxylic acid. google.comgoogle.comgoogle.com This method proceeds through the formation of a mandelic acid intermediate.

A key example is the synthesis of 3-chloro-4-hydroxyphenylacetic acid, which starts with the reaction of o-chlorophenol with glyoxylic acid in an alkaline medium to produce 3-chloro-4-hydroxymandelic acid. google.comgoogle.comgoogle.com This intermediate is then reduced to yield 3-chloro-4-hydroxyphenylacetic acid. google.comgoogle.comgoogle.com The reduction can be effectively carried out using red phosphorus and iodine. google.com The subsequent removal of the chloro group, if desired to obtain 4-hydroxyphenylacetic acid, can be achieved through catalytic hydrogenation with a palladium catalyst. google.comgoogle.com This multi-step process, although seemingly cumbersome, provides a satisfactory route to these compounds. google.com

A detailed representation of this pathway is as follows:

Condensation: o-Chlorophenol reacts with glyoxylic acid in the presence of a base like sodium hydroxide (B78521) to form 3-chloro-4-hydroxymandelic acid. google.comgoogle.com

Reduction: The resulting 3-chloro-4-hydroxymandelic acid is reduced to 3-chloro-4-hydroxyphenylacetic acid. A common method for this reduction involves using red phosphorus and iodine in glacial acetic acid. google.com

Dechlorination (for 4-hydroxyphenylacetic acid): The chloro group can be removed from 3-chloro-4-hydroxyphenylacetic acid via catalytic hydrogenation, typically using a palladium on carbon catalyst in an alkaline solution, to yield 4-hydroxyphenylacetic acid. google.comgoogle.com

Modern Advancements in Synthetic Protocols

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing this compound and its analogs. These modern protocols often focus on the use of catalysts and adherence to the principles of green chemistry.

Catalytic Reaction Development

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher selectivity and efficiency. In the context of synthesizing phenylacetic acid derivatives, catalytic methods have been developed to improve upon traditional stoichiometric reactions.

For instance, the dechlorination step in the synthesis of 4-hydroxyphenylacetic acid from 3-chloro-4-hydroxyphenylacetic acid is a prime example of a catalytic process. google.comgoogle.com The use of a palladium on carbon catalyst for hydrogenation is a well-established and efficient method for this transformation. google.comgoogle.com

Furthermore, the synthesis of (2-hydroxyphenyl)acetic acid from (2-chlorophenyl)acetic acid has been achieved using a copper salt catalyst, such as cupric sulfate (B86663) pentahydrate, in the presence of an alkali metal hydroxide. google.com This reaction is carried out in an inert hydrocarbon solvent at elevated temperatures. google.com This catalytic approach avoids the need for high-pressure autoclaves, which were required in older methods. google.com

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. This includes the use of safer solvents, reducing waste, and improving energy efficiency. skpharmteco.com

Synthesis of Key Intermediates and Scaffold Derivatives

One such key intermediate is 3-chloro-4-hydroxymandelic acid, formed from the reaction of o-chlorophenol and glyoxylic acid. google.comgoogle.comgoogle.com This intermediate is then reduced to form the desired phenylacetic acid scaffold.

Another important class of intermediates is the corresponding nitriles. For example, 4-methoxyphenylacetonitrile (B141487) can be synthesized from anisole (B1667542) via chloromethylation and subsequent cyanation. google.com This nitrile can then be saponified to the acid and the ether cleaved to yield 4-hydroxyphenylacetic acid. google.com

The synthesis of various derivatives can be achieved by employing different starting materials or by modifying the intermediates. For instance, using m-bromophenol instead of o-chlorophenol in the reaction with glyoxylic acid leads to the formation of p-hydroxy-o-bromomandelic acid, which can be further transformed. google.com

Below is a table summarizing some of the key intermediates and their synthetic precursors:

| Intermediate/Derivative | Precursor(s) | Reagents/Conditions | Reference(s) |

| 3-Chloro-4-hydroxymandelic acid | o-Chlorophenol, Glyoxylic acid | Sodium hydroxide, Water | google.com, google.com, google.com |

| 3-Chloro-4-hydroxyphenylacetic acid | 3-Chloro-4-hydroxymandelic acid | Red phosphorus, Iodine, Acetic acid | google.com |

| 4-Hydroxyphenylacetic acid | 3-Chloro-4-hydroxyphenylacetic acid | Hydrogen, Palladium on carbon, Sodium hydroxide | google.com, google.com |

| 4-Methoxyphenylacetonitrile | Anisole | Chloromethylation, Cyanation | google.com |

| (2-Hydroxyphenyl)acetic acid | (2-Chlorophenyl)acetic acid | Sodium hydroxide, Copper sulfate pentahydrate | google.com |

| 2-t-butoxycarbonylmethoxyimino-2-(3-chloro-4-hydroxyphenyl)acetic acid | 2-(3-chloro-4-hydroxyphenyl)glyoxylic acid, O-t-butoxycarbonylmethylhydroxylamine | Sodium methoxide, Methanol | prepchem.com |

This focus on the synthesis of key intermediates allows for a modular approach to the preparation of a library of related compounds, facilitating the exploration of structure-activity relationships in various applications.

Esterification Reactions for Carboxylic Acid Activation

The conversion of the carboxylic acid group in phenylacetic acid derivatives to an ester is a common strategy for functional group manipulation and activation. Fischer-Speier esterification is a classical and widely employed method for this transformation. saskoer.camasterorganicchemistry.comchemguide.co.ukucalgary.ca This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol. masterorganicchemistry.comchemguide.co.uk The equilibrium of the reaction can be shifted toward the ester product by using the alcohol as the solvent or by removing the water formed during the reaction. ucalgary.ca Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

The general mechanism for Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. ucalgary.ca The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. ucalgary.ca The reactivity of the alcohol in Fischer esterification generally follows the order of primary > secondary > tertiary, primarily due to steric hindrance. ucalgary.ca

In some cases, esterification can be achieved under non-catalytic, solvent-free conditions, although this typically requires high temperatures. For instance, the esterification of chlorogenic acid with oleyl alcohol has been performed by heating the reactants under a vacuum at temperatures ranging from 160°C to 220°C. nih.gov While direct esterification of this compound is feasible, alternative strategies involving the modification of related esters are also employed. For example, a series of methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)-amino]alkanoates were synthesized from the corresponding hydrazide, which was in turn derived from the parent ester via saponification and hydrazinolysis. nih.gov

Table 1: General Conditions for Fischer Esterification

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Carboxylic Acid, Alcohol | Alcohol is typically used in excess. masterorganicchemistry.com |

| Catalyst | Strong Acid (e.g., H₂SO₄, HCl, TsOH) | Protonates the carbonyl group to activate it for nucleophilic attack. ucalgary.ca |

| Temperature | Heating/Reflux | Provides the necessary activation energy for the reaction. chemguide.co.uk |

| Equilibrium Control | Removal of water or excess alcohol | Drives the reaction towards the formation of the ester product (Le Chatelier's Principle). saskoer.caucalgary.ca |

Chloroacetylation of Aminophenols as a Route to Related Structures

Chloroacetylation of aminophenols provides a synthetic route to N-(hydroxyphenyl)chloroacetamides, which are structurally related to the target compound. This reaction typically involves the acylation of an aminophenol with chloroacetyl chloride (CAC). tandfonline.comtandfonline.com A significant challenge in this transformation is achieving chemoselectivity, as both the amino and the phenolic hydroxyl groups can potentially be acylated. tandfonline.comtandfonline.com

Research has shown that selective N-chloroacetylation can be achieved by conducting the reaction in a phosphate (B84403) buffer. tandfonline.comtandfonline.com This method allows for the rapid and efficient condensation of primary and secondary amino groups with chloroacetyl chloride, often within 20 minutes, while leaving the phenolic hydroxyl group intact. tandfonline.comtandfonline.com The ease of product isolation, often by simple filtration, is a major advantage of this aqueous protocol. tandfonline.com

In contrast, when the reaction between p-aminophenol and chloroacetyl chloride is carried out in organic solvents like dichloromethane (B109758) (CH₂Cl₂) with bases such as pyridine (B92270) or triethylamine (B128534) (TEA), a mixture of both N- and O-chloroacylated products is typically observed. tandfonline.com More traditional methods for chloroacetylation may involve using a large excess of chloroacetyl chloride and require longer reaction times, up to 16 hours. tandfonline.com A patented synthesis for o-chloroacetyl aminophenol specifies reaction conditions using 1,2-dichloroethane (B1671644) as the solvent, with controlled temperatures for addition (0-10 °C) and reaction (45-85 °C), achieving yields of 70-92%. google.com

Table 2: Comparison of Chloroacetylation Methods for Aminophenols

| Method | Solvent | Base/Additive | Key Feature | Outcome |

|---|---|---|---|---|

| Phosphate Buffer | Water | Phosphate Buffer | Rapid reaction ( < 20 min), metal-free. tandfonline.comtandfonline.com | Selective N-chloroacetylation. tandfonline.com |

| Organic Solvent | Dichloromethane | Pyridine or TEA | Conventional acylation conditions. | Mixture of N- and O-acylation products. tandfonline.com |

| Patented Process | 1,2-Dichloroethane | None specified | Controlled temperature profile. google.com | High yield (70-92%) of o-chloroacetyl aminophenol. google.com |

Purification Techniques for Research-Scale Synthesis

The isolation and purification of this compound and its precursors from reaction mixtures are crucial for obtaining materials of sufficient purity for subsequent use. A combination of techniques including extraction, crystallization, and chromatography is commonly employed at the research scale.

A multi-step purification process for a related compound, (2-hydroxyphenyl)acetic acid, involves filtering the cooled reaction mixture, washing the solid residue with a non-polar solvent like hexane, and then dissolving it in water. google.com This aqueous solution can be washed with an organic solvent such as ethyl acetate (B1210297) to remove non-polar impurities. google.com Treatment with activated charcoal is often used to remove colored impurities before the final product is isolated by acidification and extraction into ethyl acetate. google.com

Crystallization is a powerful purification technique for solid compounds. For phenylacetic acid derivatives, recrystallization from solvents like water or acetic acid can significantly improve purity. google.com In some instances, the product is first converted to a salt to facilitate purification. For example, 3-chloro-4-hydroxyphenylacetic acid can be precipitated from an alkaline solution as its sodium salt, which is then isolated and converted back to the free acid by acidification. google.com The formation of salts with various amines followed by crystallization has also been explored as a method to obtain pure crystalline solids. nih.gov

For more challenging separations, liquid-liquid extraction and column chromatography are utilized. A purification protocol for a chlorogenic acid ester involved extraction with a ternary solvent system (petroleum ether/acetonitrile (B52724)/water), followed by separation of the crude product via column chromatography using a toluene/isopropanol eluent system. nih.gov The recovery of phenylacetic acid from industrial mother liquors can be achieved through a process of washing, pH adjustment to form the sodium salt, oxidation of impurities with hydrogen peroxide, and final precipitation of the pure acid by adjusting the pH to 2.0. google.com

Table 3: Summary of Purification Techniques

| Technique | Application | Example |

|---|---|---|

| Recrystallization | Purification of solid products. | Recrystallization of (2-hydroxyphenyl)acetic acid from water and acetic acid. google.com |

| Acid-Base Extraction/Salt Formation | Separation from neutral impurities and purification. | Isolation of 3-chloro-4-hydroxyphenylacetic acid as its sodium salt. google.com |

| Liquid-Liquid Extraction | Initial workup and separation of components based on solubility. | Extraction of a reaction product using a petroleum ether/acetonitrile/water system. nih.gov |

| Treatment with Activated Charcoal | Removal of colored impurities. | Decolorization of an aqueous solution of (2-hydroxyphenyl)acetic acid. google.com |

| Column Chromatography | Separation of complex mixtures. | Purification of an ester using a toluene/isopropanol eluent. nih.gov |

Chemical Reactivity and Derivatization Strategies of 2 4 Chloro 3 Hydroxyphenyl Acetic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, enabling the synthesis of various derivatives through reactions such as amidation and esterification.

The conversion of the carboxylic acid of 2-(4-chloro-3-hydroxyphenyl)acetic acid into an amide is a key strategy in medicinal chemistry for generating libraries of new compounds. The amide functional group is present in approximately 25% of all clinical drugs, highlighting the importance of this transformation. griffith.edu.au Amidation can be achieved through several synthetic routes.

One common method involves the use of coupling agents to facilitate the reaction between the carboxylic acid and a primary amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are effective for this purpose, directly coupling the acid with a diverse range of primary amines to produce secondary amide analogues. griffith.edu.augriffith.edu.au

An alternative strategy is a two-step process that first converts the carboxylic acid to its corresponding methyl ester. griffith.edu.au This ester intermediate can then undergo direct aminolysis with various primary amines. This method, which can often be performed under solvent-free conditions, is particularly well-suited for combinatorial chemistry and the generation of screening libraries as it avoids the need for coupling reagents and simplifies product workup. griffith.edu.au A study utilizing this approach successfully generated a 20-membered amide library by reacting methyl (3-chloro-4-hydroxyphenyl)acetate with a series of primary amines. griffith.edu.au

Table 1: Amidation Strategies for this compound

| Method | Description | Reagents | Reference |

|---|---|---|---|

| Direct Coupling | The carboxylic acid is directly coupled with a primary amine. | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | griffith.edu.augriffith.edu.au |

Esterification of the carboxylic acid moiety is a fundamental transformation for this compound. This reaction is not only crucial for producing ester derivatives but also serves as a strategic step in multi-step syntheses, such as the amidation strategy involving an ester intermediate. griffith.edu.au The Fischer esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst (like H₂SO₄), is a common approach to produce esters. masterorganicchemistry.comyoutube.comyoutube.com This reaction is reversible, with the equilibrium position influenced by the concentrations of reactants and products. masterorganicchemistry.com To drive the reaction towards the ester product, an excess of the alcohol is often used. masterorganicchemistry.com

The reverse reaction, hydrolysis, converts an ester back into the parent carboxylic acid and an alcohol. youtube.com This process can be catalyzed by either acid or base. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com This reaction is essential for deprotection strategies in organic synthesis, where an ester group might be used to temporarily mask the reactivity of a carboxylic acid. youtube.com For instance, the hydrolysis of esters is a key step in the degradation of parabens (4-hydroxybenzoic acid esters) by certain bacteria, which first break the ester bond to yield 4-hydroxybenzoic acid. nih.gov

Table 2: Esterification and Hydrolysis of this compound Derivatives

| Process | Description | Conditions | Result |

|---|---|---|---|

| Esterification | Reaction of the carboxylic acid with an alcohol to form an ester. | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Formation of an ester and water. masterorganicchemistry.comyoutube.com |

| Hydrolysis | Cleavage of the ester bond to regenerate the carboxylic acid. | Excess water, Acid or Base Catalyst | Formation of this compound and an alcohol. youtube.com |

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another site for chemical modification, allowing for alkylation, acylation, and salt formation.

The phenolic -OH group can be readily alkylated or acylated to produce ether and ester derivatives, respectively. Alkylation is often achieved by treating the phenol (B47542) with an alkylating agent, such as diazomethane, to form a methyl ether. This strategy was employed in the synthesis starting from the related compound 2-hydroxyphenylacetic acid, where the hydroxyl group was successfully methylated. unl.pt

Acylation of the phenolic hydroxyl group can be accomplished using various acylating agents. The Fries rearrangement is a related process where a phenyl ester is rearranged to a hydroxy aryl ketone, typically under acidic conditions. researchgate.net Direct C-acylation of phenols can also occur, competing with O-acylation, depending on the catalyst and reaction conditions. For example, the acylation of phenol with acetic acid over solid acid catalysts can yield ortho-hydroxyacetophenone. researchgate.net These general reactions illustrate the potential for modifying the phenolic group of this compound to create a new series of analogues.

The acidic proton of the carboxylic acid group of this compound can be transferred to a basic amine, forming a salt. This process is a cornerstone of crystal engineering, which seeks to design and synthesize crystalline solids with desired physicochemical properties. nih.gov The formation of multicomponent crystals, such as salts and co-crystals, can significantly alter properties like solubility, stability, and melting point. nih.gov

A study on this compound (CHPAA) demonstrated its ability to form salts with a variety of linear and aromatic amines, including diethylamine (B46881) (DEA), di-N-butylamine (DBM), 2-aminopyridine (B139424) (A2MP), 2-amino-4-methylpyridine (B118599) (A24MP), 2-amino-6-methylpyridine (B158447) (A26MP), and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Characterization of these salts by single-crystal X-ray diffraction revealed that the primary intermolecular interactions are typically N-H···O and O-H···O hydrogen bonds between the protonated amine and the carboxylate and hydroxyl groups of the acid. nih.gov These interactions guide the assembly of the molecules into specific crystalline lattices, with the resulting salts often exhibiting enhanced thermal stability compared to the parent compounds. nih.gov

Table 3: Examples of Amine Salts of this compound (CHPAA) for Crystal Engineering

| Amine | Resulting Salt Structure | Key Intermolecular Interactions | Reference |

|---|---|---|---|

| Diethylamine (DEA) | (CHPAA²⁻)₂DEA⁺ | N-H···O | nih.gov |

| Di-N-butylamine (DBM) | (CHPAA⁻)(DBM⁺) | N-H···O, O-H···O | nih.gov |

| 2-Aminopyridine (A2MP) | (CHPAA⁻)(A2MP⁺) | N-H···O, O-H···O | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Chlorinated Phenyl Ring

The aromatic ring of this compound is subject to both electrophilic and nucleophilic substitution, with the outcome dictated by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich benzene (B151609) ring. masterorganicchemistry.com The reactivity and orientation of the incoming electrophile are governed by the substituents already on the ring. For this compound, the substituents are:

-OH (hydroxyl): A strongly activating, ortho-, para-directing group.

-Cl (chloro): A deactivating, ortho-, para-directing group.

-CH₂COOH (acetic acid): A deactivating, meta-directing group.

The powerful activating and directing effect of the hydroxyl group will dominate, primarily directing incoming electrophiles to the positions ortho and para to it. Position 5 (ortho to -OH and meta to -Cl) and Position 1 (para to -OH, already substituted) are the most likely sites of attack. Steric hindrance from the adjacent groups will also play a role in determining the final product distribution. libretexts.org

Nucleophilic Aromatic Substitution (NAS): NAS involves the attack of a nucleophile on an electron-poor aromatic ring, resulting in the displacement of a leaving group. masterorganicchemistry.comlibretexts.org This reaction is generally unfavorable for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups help to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.orglibretexts.org

In this compound, the chlorine atom can act as a leaving group. The deactivating -CH₂COOH group is para to the chlorine, which would help stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org Conversely, the electron-donating -OH group is meta to the chlorine and would not provide such stabilization. libretexts.org Therefore, under appropriate conditions with a strong nucleophile, NAS could potentially occur, leading to the replacement of the chlorine atom.

Reductive and Oxidative Transformations

The presence of a reducible chloro group and an oxidizable phenolic ring system makes this compound amenable to both reductive and oxidative transformations.

Reductive Transformations:

A significant reductive transformation of this compound involves the cleavage of the carbon-chlorine bond. This dehalogenation reaction is a critical step in the synthesis of certain pharmaceutical intermediates. For instance, this compound can be catalytically hydrogenated to yield 4-hydroxyphenylacetic acid. neliti.comgoogle.com This process is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. google.com The reaction proceeds under alkaline conditions, often at elevated temperatures and pressures, to achieve high yields. google.com

Another reductive pathway involves the reduction of a precursor, 3-chloro-4-hydroxymandelic acid, to form this compound itself. This reduction can be accomplished using red phosphorus and iodine in glacial acetic acid. google.com

Table 1: Reductive Transformations of this compound and its Precursor

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-chloro-4-hydroxymandelic acid | Red phosphorus, iodine, glacial acetic acid, reflux | This compound | 68.3 (for two stages) | google.com |

| This compound | H₂, Pd/C, NaOH, water, ~100°C, ~5 atm | 4-hydroxyphenylacetic acid | 96 | google.com |

Oxidative Transformations:

The phenolic hydroxyl group renders the aromatic ring of this compound susceptible to oxidation. While specific studies on the comprehensive oxidative degradation of this particular compound are limited, the reactivity of similar chlorophenolic compounds provides insight into potential transformations.

Enzymatic oxidation, particularly by laccases, is a known pathway for the degradation of chlorophenols. nih.gov Laccases catalyze the formation of phenoxy radicals, which can then undergo oxidative coupling to form dimers and higher oligomers. nih.gov It is plausible that this compound could undergo similar enzymatic transformations.

Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are also effective in degrading chlorophenols. researchgate.net These processes can lead to hydroxylation of the aromatic ring and eventual ring cleavage, resulting in the formation of smaller organic acids. researchgate.net The reaction of •OH with the aromatic ring is generally non-selective. researchgate.net

Furthermore, the phenolic group can undergo oxidative coupling reactions. For example, the vanadium-catalyzed asymmetric oxidative coupling of phenols can lead to the formation of axially chiral biaryl compounds. acs.org While not directly demonstrated for this compound, this methodology represents a potential route to complex chiral analogs.

Synthesis of Complex Bioactive Analogs for Research

The functional groups of this compound serve as handles for the synthesis of a diverse array of more complex molecules with potential applications in pharmaceutical and agrochemical research. chemimpex.com

Derivatization of the Carboxylic Acid and Phenolic Hydroxyl Groups:

The carboxylic acid moiety can be readily converted into esters and amides. Esterification can be achieved through Fischer esterification with an alcohol in the presence of an acid catalyst or by reaction with an alkyl halide after conversion to the more nucleophilic carboxylate anion. masterorganicchemistry.com Amide formation can be accomplished by reacting the carboxylic acid with an amine, often facilitated by a coupling agent. For example, 2-chloro-N-(3-hydroxyphenyl)acetamide has been synthesized through the chloroacetylation of m-aminophenol, demonstrating the formation of an amide linkage on a related scaffold. neliti.com

The phenolic hydroxyl group can be alkylated to form ethers. For instance, the reaction with benzyl (B1604629) bromide in the presence of a base like potassium carbonate leads to the formation of a benzyl ether. researchgate.net

These derivatization strategies allow for the creation of libraries of compounds for screening purposes. A library of compounds based on the 3-chloro-4-hydroxyphenylacetamide and this compound framework has been developed for potential use in pharmaceutical and agrochemical screening. ambeed.com

Synthesis of Heterocyclic Analogs:

This compound and its derivatives can be utilized as precursors for the synthesis of various heterocyclic compounds. For example, chalcones, which are α,β-unsaturated ketones, can be synthesized from acetophenone (B1666503) derivatives. researchgate.net These chalcones can then be reacted with reagents like hydrazine (B178648) hydrate (B1144303) to form pyrazoline rings. researchgate.net A study describes the synthesis of azo-benzyloxy-pyrazoline derivatives starting from a 4-(4-hydroxy-3-chlorophenyl)azoacetophenone precursor, highlighting a pathway to complex heterocyclic systems. researchgate.net

Table 2: Examples of Bioactive Analog Synthesis from this compound Derivatives

| Starting Material Derivative | Reaction | Product Type | Potential Application Area | Reference |

| 4-(4-hydroxy-3-chlorophenyl)azoacetophenone | Benzylation, then condensation with substituted benzaldehydes, followed by reaction with hydrazine hydrate | Azo-benzyloxy-pyrazoline derivatives | Research on biologically active heterocycles | researchgate.net |

| This compound | Esterification/Amidation | Ester/Amide Library | Pharmaceutical and agrochemical screening | chemimpex.comambeed.com |

| 4-hydroxyphenylacetic acid (from reduction of the title compound) | Multi-step synthesis | Atenolol (B1665814) | Pharmaceutical (β-blocker) | nih.gov |

Use as a Building Block for Known Bioactive Molecules:

As mentioned, the reductive dehalogenation of this compound yields 4-hydroxyphenylacetic acid, a valuable intermediate in the synthesis of several important bioactive compounds. google.comnih.gov For example, 4-hydroxyphenylacetic acid is a known precursor for the synthesis of the β-blocker atenolol and the isoflavone (B191592) daidzein. nih.gov The synthesis of these molecules, while not directly starting from the chlorinated analog in most reported industrial routes, demonstrates the potential utility of this compound as a starting material for obtaining these important scaffolds.

Biological and Biomedical Research Applications of 2 4 Chloro 3 Hydroxyphenyl Acetic Acid Non Clinical Focus

Role as a Precursor for Enzyme Inhibitors and Bioactive Molecules

2-(3-chloro-4-hydroxyphenyl)acetic acid (CHPAA), a known fungal metabolite, serves as a versatile scaffold in medicinal chemistry and drug discovery. acs.orgmedchemexpress.comnih.gov Its structure, featuring a phenylacetic acid backbone with hydroxyl and chloro substitutions, allows for the synthesis of diverse molecular libraries intended for pharmaceutical and agrochemical screening. nih.gov The compound is recognized as an active small molecule and a valuable building block for creating more complex, biologically active compounds. medchemexpress.com

One notable application is its use in the synthesis of inhibitors for 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme implicated in conditions like osteoporosis. medchemexpress.com Researchers utilize the CHPAA core to generate novel derivatives with potential therapeutic properties. medchemexpress.com

Investigations in Anti-inflammatory Research (Mechanistic, In Vitro)

While various phenolic acids and their metabolites are subjects of interest in anti-inflammatory research for their ability to modulate macrophage activity and cytokine production, specific in vitro studies detailing the mechanistic anti-inflammatory action of 2-(3-chloro-4-hydroxyphenyl)acetic acid itself are not prominent in the currently reviewed scientific literature. Research on related compounds often involves examining their effects on inflammatory pathways such as the NLRP3 inflammasome and the production of cytokines like TNF-α and IL-6 in cell models like THP-1 macrophages.

Exploration in Anticancer Research (Cell-Based Assays)

The 2-(3-chloro-4-hydroxyphenyl)acetic acid scaffold has been systematically explored in the search for new anticancer agents. In one study, a 20-membered amide library was generated from a methyl ester derivative of CHPAA and evaluated for its cytotoxic effects. acs.org The library was screened against the LNCaP human prostate cancer cell line in in vitro assays. acs.org

The research found that neither the parent compound nor the synthesized amide derivatives displayed significant cytotoxic activity (defined as >50% inhibition) at a concentration of 10 μM after 72 hours of exposure. acs.org Additionally, specific fluorobenzyl derivatives were noted to reduce cellular phospholipid and neutral lipid levels in both LNCaP and PC-3 prostate cancer cells. acs.org

Table 1: Evaluation of CHPAA-Derived Amides in LNCaP Prostate Cancer Cell Line This table is based on data from a study that synthesized and tested a library of compounds derived from 2-(3-chloro-4-hydroxyphenyl)acetic acid.

| Compound Type | Cell Line | Concentration Tested | Result | Citation |

|---|

Research into Antimicrobial Properties (In Vitro Studies)

The potential of 2-(3-chloro-4-hydroxyphenyl)acetic acid derivatives as antimicrobial agents has also been investigated. The same 20-membered amide library synthesized from the CHPAA scaffold was profiled for its antiparasitic activity. acs.org

The in vitro screening was conducted against two significant protozoan parasites: Trypanosoma brucei brucei, the causative agent of African trypanosomiasis, and Plasmodium falciparum, the parasite responsible for the most severe form of malaria. acs.org The results indicated that none of the 22 tested compounds, including the parent scaffold and its derivatives, exhibited significant antiparasitic activity at the screening concentration of 10 μM. acs.org

Table 2: In Vitro Antiparasitic Screening of CHPAA and Its Derivatives This table summarizes the findings from an in vitro study on the antimicrobial potential of a compound library derived from 2-(3-chloro-4-hydroxyphenyl)acetic acid.

| Compound Library | Target Organism | Concentration Tested | Result | Citation |

|---|---|---|---|---|

| CHPAA Scaffold & 20 Amide Derivatives | Trypanosoma brucei brucei | 10 μM | No significant activity observed | acs.org |

Studies on Melanogenesis Inhibition

Melanogenesis, the process of melanin (B1238610) production, is a key area of research for developing skin-whitening agents, with the enzyme tyrosinase being a primary target. nih.gov Tyrosinase catalyzes the initial, rate-limiting steps in melanin synthesis. nih.gov Many investigations focus on identifying compounds that can inhibit this enzyme or down-regulate the expression of related proteins like the microphthalmia-associated transcription factor (MITF). nih.gov Common cell-based assays use B16F10 murine melanoma cells to evaluate a compound's effect on cellular melanin content and tyrosinase activity. nih.gov

However, direct in vitro studies investigating the specific effects of 2-(3-chloro-4-hydroxyphenyl)acetic acid on tyrosinase activity or melanogenesis in cell models like B16F10 cells were not identified in the reviewed literature.

Application in Agricultural Chemical Research

The structural attributes of 2-(3-chloro-4-hydroxyphenyl)acetic acid make it a valuable starting point for research in the agrochemical sector. nih.gov The development of compound libraries based on the CHPAA scaffold is pursued for potential screening against agricultural targets. nih.gov Furthermore, principles of crystal engineering, which are used to create multicomponent crystals (salts or co-crystals) with improved physicochemical properties like solubility, are highly relevant for developing new herbicide formulations. nih.gov

Precursor in Herbicide Synthesis and Efficacy Studies

A key aspect of CHPAA's relevance in agricultural research is its mechanism of action as an auxin influx inhibitor in plants. Auxins are plant hormones that regulate growth and development, and interfering with their transport can have a herbicidal effect. This property positions CHPAA as a lead compound for the synthesis and study of new herbicides. Research in this area explores how modifying the CHPAA structure can lead to derivatives with enhanced efficacy or improved physical properties for formulation. nih.gov

Interactions with Plant Growth Processes (Research Level)

At the research level, 2-(4-chloro-3-hydroxyphenyl)acetic acid, also referred to in literature as 3-chloro-4-hydroxyphenylacetic acid (CHPAA), has been identified as an inhibitor of auxin transport, a critical process for plant growth and development. Auxins are a class of plant hormones that regulate numerous processes, including root formation. The transport of auxin throughout the plant, controlled by influx and efflux carriers, is essential for establishing these developmental patterns.

Research into the formation of cluster roots in white lupin (Lupinus albus) under phosphorus-deficient conditions has utilized CHPAA as a tool to investigate the role of auxin. In these studies, the direct application of CHPAA to the growth media was found to significantly suppress the formation of cluster roots. ebi.ac.uk This finding suggests that the influx of auxin into root cells is a fundamental requirement for this specific developmental response and that CHPAA can effectively block this process. ebi.ac.uk

Table 1: Research Application of this compound in Plant Growth Studies

| Organism | Compound Used | Research Focus | Key Finding | Source |

|---|

Utilization in Biochemical Pathway Investigations

The compound this compound serves as a useful molecule for probing the specifics of biochemical pathways, particularly in the context of microbial metabolism and enzyme function. Its chlorinated phenolic structure makes it a relevant substrate and product for studying enzymes involved in the degradation of environmental pollutants.

In the field of enzymology, this compound has been identified as a product in studies of monooxygenase activity. Monooxygenases are enzymes that insert one atom of oxygen into a substrate and are crucial in the breakdown of aromatic compounds.

A study investigating the microbial degradation of 4-chlorophenylacetic acid by the bacterium Pseudomonas spec. CBS 3 found that monooxygenase enzymes produced by the organism converted the substrate into several hydroxylated derivatives. nih.gov Among the products identified was 4-chloro-3-hydroxyphenylacetic acid. nih.gov This biotransformation demonstrates that the bacterial monooxygenase can hydroxylate the aromatic ring of 4-chlorophenylacetic acid at the C3 position, resulting in the formation of the target compound. The purpose of such studies is often to elucidate the catalytic capabilities and substrate range of enzymes involved in xenobiotic metabolism. nih.gov

The appearance and fate of this compound are significant in the investigation of microbial metabolic pathways for chlorinated aromatic compounds. Its role as a metabolic intermediate—or lack thereof—provides insight into the specific routes of degradation.

In the same study on Pseudomonas spec. CBS 3, while it was established that monooxygenases produced this compound from 4-chlorophenylacetic acid, a crucial subsequent finding was made. nih.gov The bacterium was unable to utilize this compound as a sole source of carbon for growth. nih.gov This indicates that the compound is not a productive intermediate in the primary degradation pathway for 4-chlorophenylacetic acid in this organism. nih.gov Instead, it appears to be a byproduct of a side reaction. The principal degradation pathway is thought to be initiated by a different class of enzyme, a dioxygenase. nih.gov

This type of finding is vital for accurately mapping metabolic pathways. It distinguishes between the main, energy-yielding sequence of reactions and peripheral reactions that may lead to dead-end products. By comparing this to the known metabolic pathways of non-chlorinated analogs like 4-hydroxyphenylacetic acid, which is readily metabolized by other bacteria such as Acinetobacter and Pseudomonas putida via 3,4-dihydroxyphenylacetic acid, researchers can understand how the presence of a chlorine atom alters the metabolic fate of the compound. nih.gov

Table 2: Role of this compound in Microbial Metabolism Research

| Organism | Initial Substrate | Enzyme Type Studied | Key Findings | Source |

|---|

Mechanistic Investigations of 2 4 Chloro 3 Hydroxyphenyl Acetic Acid at the Molecular Level Non Clinical

Molecular Interactions with Biological Targets (In Vitro)

In vitro studies provide a foundational understanding of a compound's biological activity by examining its direct interactions with isolated molecular targets such as enzymes and receptors in a controlled laboratory setting.

While direct experimental data on the cyclooxygenase (COX) inhibitory activity of 2-(4-chloro-3-hydroxyphenyl)acetic acid is not prominently available in the reviewed literature, studies on structurally related arylacetic acid derivatives suggest that this class of compounds has the potential for COX inhibition. The COX enzymes, particularly COX-2, are key targets in the development of anti-inflammatory agents. japer.innih.gov

Research into other substituted phenylacetic acids demonstrates this potential. For instance, derivatives of 2-(2,4-dichlorophenoxy)acetic acid are recognized as promising anti-inflammatory agents due to their capacity to selectively inhibit the COX-2 enzyme. Similarly, transforming arylacetic acids through amidation or esterification of the carboxylate group has been a successful strategy for creating potent and highly selective COX-2 inhibitors. This suggests that the this compound scaffold could serve as a basis for developing novel COX inhibitors.

In studies on related compounds, other signaling pathways have been implicated. For example, certain trifluoromethyl derivatives of salicylate (B1505791) have been shown to block the activation of the nuclear factor-kappaB (NF-κB) transcription factor, a crucial regulator of the inflammatory response and COX-2 expression. While this has not been demonstrated directly for this compound, it highlights a potential avenue for investigation into its mechanism of action in inflammatory processes.

Elucidation of Structure-Activity Relationships (SAR) in Derivative Series)

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For compounds related to this compound, several SAR insights have been established.

A library of compounds built upon the 3-chloro-4-hydroxyphenylacetamide and CHPAA framework has been developed for screening purposes, indicating the scaffold's utility in medicinal chemistry. nih.gov Studies on other arylacetic acids reveal key structural determinants for activity. For example, in the fenamic acid class, modification of the free carboxylate moiety to an amide can significantly alter COX isoform selectivity, often favoring COX-2 inhibition.

In one series of 2-(2,4-dichlorophenoxy)acetic acid derivatives, the addition of an N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide side chain was shown to significantly enhance the interaction with the COX-2 active site compared to the parent acid. This indicates that extending the molecule with specific functional groups, such as thiourea (B124793) and amide moieties, can lead to more potent inhibitory activity.

Computational Approaches to Binding Mechanisms

Computational methods, particularly molecular docking and in silico predictions, are powerful tools for predicting and rationalizing the interaction of small molecules with biological macromolecules.

Molecular docking simulations have been employed to study the binding of phenylacetic acid derivatives to various enzymes. These studies predict the preferred orientation of a ligand within a protein's active site and estimate the strength of the interaction, often expressed as a docking score or binding energy.

For example, docking studies of phenylacetic acid derivatives with the urease enzyme have shown significant interactions. A close analog, 3-hydroxyphenylacetic acid, demonstrated a strong docking score, forming multiple hydrogen bonds and pi-H interactions with the enzyme's active site residues. Another analog, 3-chloro-phenylacetic acid, also showed effective binding. These simulations suggest that the phenylacetic acid scaffold is a viable starting point for designing enzyme inhibitors.

In another study, derivatives of 2-(2,4-dichlorophenoxy)acetic acid were docked into the active site of the COX-2 enzyme. The results showed that these derivatives could form stable complexes, interacting with key amino acid residues such as Arg120 and Tyr355. The most effective compound in this series achieved its potency through the formation of four intermolecular hydrogen bonds within the active site.

Table 1: Molecular Docking Scores of Phenylacetic Acid (PAA) Derivatives with Urease Enzyme

| Compound | Docking Score (kcal/mol) |

| 3-Nitro-PAA | -6.8039 |

| 4-Propyl-PAA | -6.7693 |

| 2-Nitro-PAA | -6.6577 |

| 2-Iodo-PAA | -6.5836 |

| 3-Iodo-PAA | -6.5823 |

| 3-Methoxy-PAA | -5.8128 |

| This table is based on data from a study on PAA derivatives and their interaction with the urease enzyme. |

In silico studies utilize computational models to predict the biological activity of chemical compounds before they are synthesized and tested in the lab. Molecular docking is a primary method used for this purpose.

The predicted binding affinity from docking simulations is often used as a surrogate for inhibitory activity. For instance, in the study of 2-(2,4-dichlorophenoxy)acetic acid derivatives against COX-2, the calculated binding energies (ΔG) ranged from -8.9 to -10.4 kcal/mol. These values were significantly better than that of the parent compound, 2,4-dichlorophenoxyacetic acid (-6.7 kcal/mol), leading to the prediction that the new derivatives would be more potent COX-2 inhibitors. Such in silico screening allows for the prioritization of compounds for synthesis and further biological evaluation, streamlining the drug discovery process.

Advanced Analytical and Characterization Methodologies in Research on 2 4 Chloro 3 Hydroxyphenyl Acetic Acid

Spectroscopic Techniques for Structural Elucidation of Reaction Products and Intermediates

Spectroscopy is indispensable for elucidating the molecular structure of 2-(4-chloro-3-hydroxyphenyl)acetic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques confirm the presence of key functional groups and map the connectivity of atoms within the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic arrangement of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are used to assemble a complete structural picture.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the phenolic hydroxyl (-OH) proton, and the carboxylic acid (-COOH) proton. The aromatic region would be the most complex, with three protons on the substituted ring exhibiting specific splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with each other.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The molecule has eight carbon atoms, all in chemically distinct environments, which should result in eight discrete signals. The chemical shifts are influenced by the electronic effects of the substituents (Cl, OH, and acetic acid groups), with carbons bonded to electronegative atoms appearing further downfield. oregonstate.edulibretexts.org

2D NMR Spectroscopy: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, definitively linking adjacent protons, which is particularly useful for assigning the positions of protons on the aromatic ring.

HSQC experiments correlate each proton with its directly attached carbon atom, providing unambiguous ¹H-¹³C assignments. This is crucial for correctly assigning the signals of the aromatic carbons. np-mrd.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Carboxylic Acid (C=O)OH | 10.0 - 12.0 | 170 - 185 | Shift is concentration and solvent dependent. |

| Carboxylic Acid C =O | - | 170 - 185 | Quaternary carbon, typically a weaker signal. oregonstate.edu |

| Methylene (-C H₂-) | 3.5 - 3.7 | 35 - 45 | Singlet, adjacent to the aromatic ring. |

| Aromatic C1 | - | 130 - 135 | Quaternary carbon attached to the acetic acid group. |

| Aromatic C2-H | 7.0 - 7.2 | 128 - 132 | |

| Aromatic C3-OH | 9.0 - 10.0 (proton) | 150 - 155 | Carbon shift is high due to attached oxygen. |

| Aromatic C4-Cl | - | 120 - 125 | Quaternary carbon attached to chlorine. |

| Aromatic C5-H | 7.2 - 7.4 | 127 - 131 | |

| Aromatic C6-H | 6.8 - 7.0 | 115 - 120 |

Note: These are estimated values based on standard chemical shift tables and substituent effects. Actual experimental values may vary based on solvent and other conditions.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring its vibrational modes.

Infrared (IR) Spectroscopy: FTIR (Fourier-Transform Infrared) spectroscopy is particularly effective for identifying polar functional groups. In this compound, the spectrum is dominated by characteristic absorptions from the hydroxyl and carbonyl groups. nih.gov A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid group. The phenolic O-H stretch typically appears as a sharp to medium band around 3200-3600 cm⁻¹. The C=O stretch of the carboxylic acid gives a strong, sharp absorption band in the region of 1700-1730 cm⁻¹. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR, providing strong signals for non-polar bonds and symmetric vibrations. It is particularly useful for observing the C=C stretching vibrations within the aromatic ring and the C-Cl bond. nih.gov The analysis of both IR and Raman spectra provides a more complete vibrational profile of the molecule. For instance, in studies of the related 3-chloro-4-hydroxyphenylacetic acid, Raman spectra have been shown to be available for analysis. chemicalbook.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Phenolic -OH | O-H Stretch | 3600 - 3200 (Sharp/Medium) | Weak |

| Carboxylic Acid -OH | O-H Stretch | 3300 - 2500 (Very Broad) | Weak |

| Aromatic C-H | C-H Stretch | 3100 - 3000 (Medium) | Strong |

| Aliphatic -CH₂- | C-H Stretch | 2960 - 2850 (Medium) | Medium |

| Carboxylic Acid C=O | C=O Stretch | 1730 - 1700 (Strong) | Medium |

| Aromatic C=C | C=C Stretch | 1600 & 1475 (Medium) | Strong |

| C-O | C-O Stretch | 1260 - 1180 (Strong) | Medium |

| C-Cl | C-Cl Stretch | 800 - 600 (Strong) | Strong |

Note: These are typical frequency ranges. The exact position and intensity can be influenced by the molecular environment and physical state.

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The substituted benzene (B151609) ring in this compound acts as a chromophore, the part of the molecule that absorbs UV light. The hydroxyl (-OH) and chloro (-Cl) substituents act as auxochromes, modifying the absorption wavelength (λ_max) and intensity. The presence of these groups is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions compared to unsubstituted benzene. The UV-Vis spectrum of acetic acid itself shows a maximum at 206 nm, but for aromatic acids like the target compound, the absorption maxima are expected at significantly longer wavelengths due to the conjugated system. semanticscholar.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₈H₇ClO₃), the molecular weight is 186.59 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: one at m/z 186 (for molecules containing ³⁵Cl) and a smaller "M+2" peak at m/z 188 (for molecules containing ³⁷Cl), with a relative intensity ratio of about 3:1. libretexts.org

The fragmentation of the molecule provides a structural fingerprint. Common fragmentation pathways for phenylacetic acids include:

Alpha-cleavage: Loss of the carboxyl group (·COOH, 45 Da) is a very common fragmentation pathway for carboxylic acids, which would lead to a significant fragment ion. libretexts.orgyoutube.com For the related isomer 3-chloro-4-hydroxyphenylacetic acid, a major peak is observed at m/z 141, corresponding to this loss. nih.gov

Benzylic Cleavage: The bond between the aromatic ring and the methylene group can cleave, leading to various aromatic fragments.

Loss of Neutral Molecules: Fragments corresponding to the loss of water (H₂O, 18 Da) or carbon monoxide (CO, 28 Da) are also possible.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Ion Identity | Fragmentation Pathway | Notes |

| 186 / 188 | [C₈H₇ClO₃]⁺ | Molecular Ion (M⁺) | Isotopic pattern (3:1 ratio) confirms presence of one chlorine atom. |

| 141 / 143 | [C₇H₆ClO]⁺ | Loss of ·COOH (45 Da) | Likely a prominent peak, resulting from alpha-cleavage. |

| 113 | [C₆H₄Cl]⁺ | Loss of CO from [M-COOH]⁺ | |

| 77 | [C₆H₅]⁺ | Loss of Cl from a rearranged fragment | A common fragment indicating a benzene ring. |

Note: Fragmentation is based on general principles and data from similar compounds. Relative abundances can vary significantly with instrument conditions.

Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities. This allows for accurate purity assessment and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic technique for analyzing non-volatile compounds like this compound. A reversed-phase (RP) method is typically employed. nih.gov The compound is separated on a non-polar stationary phase (like C18) using a polar mobile phase, which is often a mixture of water (acidified with formic or acetic acid to ensure the analyte is in its protonated form) and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com Detection is commonly achieved using a UV detector set to a wavelength where the analyte absorbs strongly. UPLC (Ultra-High-Performance Liquid Chromatography) systems, which use smaller particle columns, can be used for faster and more efficient separations. nih.gov

Table 4: Example HPLC Method Parameters for Phenylacetic Acids

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or gradient elution depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV-Vis at ~275-280 nm or Mass Spectrometry (LC-MS) |

Source: Adapted from general methods for hydroxyphenylacetic acids. nih.govsielc.com

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal decomposition of the carboxylic acid and phenolic hydroxyl groups in the hot injector. Therefore, derivatization is required to convert the analyte into a more volatile and thermally stable compound. Common derivatization techniques include silylation (e.g., using BSTFA to convert -OH and -COOH to -OSi(CH₃)₃ and -COOSi(CH₃)₃) or methylation. The resulting derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. drugbank.comthegoodscentscompany.com

Thin-Layer Chromatography (TLC) for Reaction Progress

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive technique widely employed in synthetic chemistry to monitor the progress of a reaction. cput.ac.za This method allows for the qualitative assessment of the presence of reactants and the formation of products over time.

In the context of reactions involving this compound, such as its synthesis or esterification, TLC provides a straightforward means of tracking the conversion. The general procedure involves spotting a small aliquot of the reaction mixture onto a TLC plate at various time intervals. Alongside the reaction mixture, spots of the pure starting material(s) and, if available, the pure product are applied as standards for comparison.

Table 1: Hypothetical TLC Monitoring of a Reaction This table illustrates the expected observations when monitoring a generic reaction (Starting Material → Product) using TLC.

| Time Point | Starting Material Spot | Reaction Mixture Lane | Product Spot | Interpretation |

|---|---|---|---|---|

| T = 0 hr | Intense | Single spot at same Rf as starting material | None | Reaction has not yet started. |

| T = 1 hr | Intense | Fading spot for starting material, new spot appearing for product | Faint | Reaction is in progress. |

| T = 3 hr | Faint | Faint spot for starting material, intense spot for product | Intense | Reaction is nearing completion. |

| T = 5 hr | Absent | Single spot at same Rf as product | Intense | Reaction is complete. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in elucidating the structures of multicomponent crystals of this compound (referred to as CHPAA in several studies) with various other molecules, such as amides and amines. cput.ac.zanih.gov These studies are vital for crystal engineering, which aims to design materials with specific properties by controlling their molecular architecture. nih.gov

In research on CHPAA, single-crystal X-ray diffraction has been used to characterize salts and co-crystals. For example, co-crystals of CHPAA with nicotinamide, isonicotinamide, phenazine, and 4,4′-bipyridine have been synthesized and their structures determined. cput.ac.za Similarly, a series of salts with amines like diethylamine (B46881) (DEA), 2-aminopyridine (B139424) (A2MP), and 4-dimethylaminopyridine (B28879) (DMAP) were analyzed. nih.gov

The analysis reveals critical information about bond lengths, angles, and intermolecular interactions, such as hydrogen bonds (O-H···N, N-H···O) and weaker interactions (C-H···O, C-H···Cl), which govern the crystal packing. cput.ac.zanih.gov For instance, in the co-crystal with isonicotinamide, a notable tetrameric amide homosynthon was observed. cput.ac.za In salts formed with various amines, N-H···O and C-H···Cl contacts were consistently present. nih.gov This detailed structural information is paramount for understanding the physicochemical properties of the solid material.

Table 2: Selected Crystallographic Data for this compound (CHPAA) Co-crystals and Salts Data sourced from studies on CHPAA co-crystals and salts. cput.ac.zanih.gov

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

|---|---|---|---|---|---|---|

| CHPAA·½H₂O·NAM | C₁₄H₁₄N₂O₄.₅Cl | Monoclinic | C2/c | 32.963 | 5.0886 | 17.322 |

| CHPAA·2INAM | C₂₀H₁₉N₄O₅Cl | Triclinic | P-1 | 7.1683 | 11.672 | 13.268 |

| 2CHPAA·BIPY | C₂₆H₂₂N₂O₆Cl₂ | Triclinic | P-1 | 7.4413 | 12.446 | 13.340 |

| (CHPAA⁻)(A24MP⁺) | C₁₄H₁₅N₂O₃Cl | Monoclinic | P2₁/n | 13.1411 | 5.0514 | 20.941 |

| (CHPAA⁻)(DMAP⁺) | C₁₆H₁₉N₂O₃Cl | Orthorhombic | Pbca | 7.3711 | 13.844 | 29.351 |

Abbreviations: NAM = Nicotinamide, INAM = Isonicotinamide, BIPY = 4,4′-Bipyridine, A24MP = 2-amino-4-methylpyridine (B118599), DMAP = 4-dimethylaminopyridine.

Thermal Analysis for Material Characterization

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize materials by measuring changes in their physical properties as a function of temperature. tainstruments.com DSC measures heat flow associated with thermal transitions, such as melting and crystallization, while TGA measures changes in mass upon heating, indicating decomposition or dehydration.

These methods have been applied to characterize the salts and co-crystals of this compound (CHPAA). cput.ac.zanih.gov DSC analysis provides the melting point (Tonset or Tpeak) of the crystalline forms, which is a key indicator of their thermal stability and purity. For example, the formation of new solid forms (salts or co-crystals) is often confirmed by the appearance of a single, sharp melting endotherm at a temperature distinct from the starting materials. mdpi.com

In a study of CHPAA salts with various amines, DSC was used to determine their melting points. It was found that salts formed with aromatic amines generally had higher melting points and thus enhanced thermal stability compared to the parent compounds. mdpi.com For example, the salt with 4-dimethylaminopyridine (DMAP) showed a melting onset at 427.6 K, significantly higher than that of pure CHPAA (378.3 K) and DMAP (383.9 K). mdpi.com TGA can further elucidate the thermal events, such as identifying the loss of solvent molecules or the temperature at which decomposition begins.

Table 3: Thermal Analysis Data for this compound (CHPAA) and Its Salts Data sourced from thermal analysis of CHPAA and its amine salts. sigmaaldrich.commdpi.com

| Compound | Melting Point (Tonset) [K] |

|---|---|

| CHPAA | 378.3 K (105-111 °C) |

| (CHPAA⁻)(A2MP⁺) | 423.3 K |

| (CHPAA⁻)(A24MP⁺) | 410.7 K |

| (2CHPAA⁻)(2A26MP⁺) | 414.8 K |

| (CHPAA⁻)(DMAP⁺) | 427.6 K |

Abbreviations: A2MP = 2-aminopyridine, A24MP = 2-amino-4-methylpyridine, A26MP = 2-amino-6-methylpyridine (B158447), DMAP = 4-dimethylaminopyridine.

Computational and Theoretical Chemistry Studies of 2 4 Chloro 3 Hydroxyphenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. As of the latest literature review, specific DFT studies focusing on the electronic structure and reactivity predictions for isolated 2-(4-chloro-3-hydroxyphenyl)acetic acid are not extensively available in public research. Such studies would typically provide insights into optimized geometry, charge distribution, and reactivity indices. While DFT has been used to study related molecules, a dedicated analysis of this compound is a potential area for future research.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. There are no specific FMO analyses for this compound reported in the available scientific literature. Such an analysis would be valuable for predicting its behavior in chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with other molecules. Currently, there are no published MD simulation studies specifically focused on the conformational analysis and intermolecular interactions of this compound in different environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While QSAR studies have been conducted on derivatives of related compounds like phenoxyacetic acids and monochloroacetic acid to understand their herbicidal or antimicrobial activities, there is no specific QSAR modeling reported for the rational design of this compound derivatives for a particular biological target. nih.govnih.gov

Reaction Mechanism Prediction and Transition State Analysis

Computational methods can be employed to predict reaction pathways and analyze the transition states of chemical reactions. To date, no theoretical studies on the reaction mechanism prediction and transition state analysis for the synthesis or reactions of this compound have been found in the reviewed literature.

Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, Van der Waals)

The study of non-covalent interactions is essential for understanding the solid-state structures and properties of molecular crystals. For this compound (CHPAA), extensive research has been conducted on its co-crystals and salts, providing detailed insights into its intermolecular interactions.

CHPAA is a valuable molecule in crystal engineering due to its possession of both carboxylic acid and hydroxyl functional groups, which are potent hydrogen bond donors, and a chlorine atom that can participate in halogen bonding. nih.govcymitquimica.com The flexibility of the acetic acid side chain also allows for non-planar conformations.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in crystals. For CHPAA in its various co-crystals and salts, this analysis reveals the relative contributions of different types of non-covalent interactions. The primary interactions are typically O···H, H···H, C···H, and Cl···H contacts. nih.gov The prevalence of O···H contacts underscores the significance of hydrogen bonding in the crystal packing of CHPAA derivatives. nih.gov

In co-crystals with molecules like nicotinamide, isonicotinamide, phenazine, and 4,4′-bipyridine, CHPAA forms robust hydrogen-bonded networks. The dominant interactions are O-H···N and N-H···O hydrogen bonds. Weaker interactions such as C-H···O, C-H···Cl, and π-π stacking also play a role in stabilizing the crystal structures.

For instance, in salts formed with various amines, the crystal structures are stabilized by a network of hydrogen bonds. The specific interactions and their geometries have been characterized using single-crystal X-ray diffraction.

Table 1: Hydrogen Bond Interactions in a Co-crystal of this compound with 4,4'-bipyridine

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) |

In salts with linear and aromatic amines, a variety of intermolecular contacts are observed. The formation of salts is confirmed by the proton transfer from the carboxylic acid of CHPAA to the amine. nih.gov

Table 2: Intermolecular Contacts in Salts of 2-(4-chloro-3-hydroxyphenyl)acetate with Various Amines

| Salt with | Dominant Interactions | Other Observed Contacts |

|---|---|---|

| Diethylamine (B46881) (DEA) | N-H···O | C-H···O, C-H···Cl, Cl···Cl, N-H···Cl |

| Di-N-butylamine (DBM) | N-H···O, O-H···O | C-H···Cl |

| 2-Aminopyridine (B139424) (A2MP) | N-H···O, O-H···O | C-H···O, C-H···Cl |

| 2-Amino-4-methylpyridine (B118599) (A24MP) | N-H···O, O-H···O | C-H···O, C-H···Cl |

| 2-Amino-6-methylpyridine (B158447) (A26MP) | N-H···O, O-H···O | C-H···O, C-H···Cl |

| 4-Dimethylaminopyridine (B28879) (DMAP) | N-H···O, O-H···O | C-H···O, C-H···Cl |

This table summarizes findings from a study on CHPAA salts. nih.gov

The Hirshfeld surface fingerprint plots for these salts show that O···H contacts account for 31.1–33.9% and H···H contacts for 25.2–33% of the total interactions. nih.gov The presence of C-H···Cl contacts is a common feature, though Cl···Cl interactions are rare, having been observed in only one of the studied salt structures (with diethylamine). nih.gov These detailed analyses of non-covalent interactions are crucial for the rational design of new solid forms of this compound with tailored physicochemical properties.

Emerging Research Directions and Future Perspectives for 2 4 Chloro 3 Hydroxyphenyl Acetic Acid

Integration with Advanced Synthetic Technologies and Automation

The synthesis and modification of 2-(4-chloro-3-hydroxyphenyl)acetic acid and its derivatives are poised for significant acceleration through the adoption of automated chemical synthesis platforms. These systems enable high-throughput experimentation and rapid optimization of reaction conditions, which is crucial for developing extensive compound libraries.